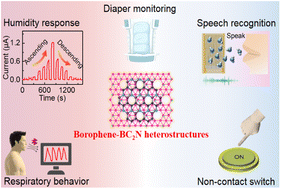Borophene and BC2N quantum dot heterostructures: ultrasensitive humidity sensing and multifunctional applications†
Journal of Materials Chemistry A Pub Date: 2023-10-26 DOI: 10.1039/D3TA04473D
Abstract
Precise and real-time monitoring of the humidity value is of great significance to the living comfort and also to many applications in the field of agriculture, food and medicine. Although humidity sensors have become one of the most widely used chemical sensors, the low sensitivity and long response or recovery time have been hindering the development of this field. Due to the synergistic effect, the selection of heterostructures as sensing layers has been proven to be a simple and effective method for the next generation of high-performance humidity sensors among the proposed solutions to improve sensing performances. Here, we have successfully prepared borophene-BC2N heterostructures by in situ self-assembly under ultrasonic irradiation and fabricated the corresponding high-performance humidity sensor via a facile method. The sensor exhibits a wide detection range (11–97%), ultra-high sensitivity (up to 22 001% at 97% RH), low hysteresis, good repeatability and fast response (11.82 s)/recovery (1.41 s). Compared to pristine borophene or BC2N QDs, borophene-BC2N heterostructures show a 100 or 20 times higher sensitivity at 97% RH at room temperature, which is the highest sensitivity among all the typical humidity sensors in previous studies. In addition, the sensor also exhibits long-term stability, excellent flexibility and high selectivity. Because of the excellent sensing performances, the heterostructured sensor can be successfully used in diaper monitoring of infants and critically ill patients, wireless monitoring of respiratory behavior and speech recognition by detecting humidity in exhalation, and non-contact switch by detecting the humidity value of the fingertip surface. This work can provide effective strategies for developing smart diapers, auxiliary voice systems, human health monitoring and prevention, and promote the development of non-contact man–machine interface systems without risks of infection.


Recommended Literature
- [1] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†
- [2] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [3] Functional links between Pt single crystal morphology and nanoparticles with different size and shape: the oxygen reduction reaction case†
- [4] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [5] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [6] In silico prediction of hERG potassium channel blockage by chemical category approaches†
- [7] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [8] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [9] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [10] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16817-43-9









